molecular formula C18H17N5O2S2 B2469945 5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 891124-86-0

5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2469945
CAS No.: 891124-86-0
M. Wt: 399.49
InChI Key: DUVXCHRAGKELRK-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methyl group at position 4. A phenyl group at position 3 of the triazolo-pyridazine is further functionalized with a 5-ethylthiophene-2-sulfonamide moiety.

Properties

IUPAC Name

5-ethyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-3-15-7-10-18(26-15)27(24,25)22-14-6-4-5-13(11-14)16-8-9-17-20-19-12(2)23(17)21-16/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVXCHRAGKELRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a triazolo-pyridazine moiety known for various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H17N5O2S\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}

This compound contains:

  • Triazolo[4,3-b]pyridazine : A heterocyclic structure contributing to its biological activity.
  • Thiophene and sulfonamide groups : These functional groups enhance the compound's solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of tankyrases (TNKSs), enzymes involved in various cellular processes including Wnt signaling and telomere maintenance. This inhibition can affect cancer cell proliferation and survival pathways .
  • Antimicrobial Activity : Derivatives of the triazole scaffold have demonstrated significant antibacterial and antifungal properties. Research indicates that compounds with similar structures exhibit activity against resistant strains of bacteria such as MRSA .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to modulate inflammatory responses in various conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

StudyFindings
Study 1 : Pharmacological Profile of Triazoles This review highlighted the broad spectrum of activities associated with 1,2,4-triazoles, including antibacterial, antifungal, and anticancer effects.
Study 2 : Inhibition of TNKSs A derivative similar to our compound was identified as a potent TNKS inhibitor with low nanomolar activity.
Study 3 : Structure-Activity Relationship (SAR) Analysis The study emphasized the importance of specific substituents on the triazole ring for enhancing biological activity against various pathogens.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyridazine structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These compounds often outperform traditional antibiotics in terms of efficacy and potency .
  • A specific study demonstrated that related triazole derivatives had minimum inhibitory concentrations (MIC) as low as 0.5 μM against resistant bacterial strains, indicating their potential as novel antimicrobial agents .

Anticancer Activity

The anticancer potential of 5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide has been explored through various case studies:

  • Case Study 1 : A derivative was tested against breast cancer cell lines (T47D), showing an IC50 value of 27.3 μM, indicating significant cytotoxicity and the ability to induce apoptosis .
  • Mechanism of Action : The anticancer effects are attributed to the induction of programmed cell death and inhibition of cell proliferation pathways. Compounds with similar structures have been shown to interact with key cellular targets involved in cancer progression .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Similar compounds have been observed to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Summary of Biological Activities

Activity Type Target Pathogen/Condition IC50/MIC Values References
AntimicrobialStaphylococcus aureus0.5 μM
AntimicrobialEscherichia coli0.75 μg/mL
AnticancerBreast cancer (T47D cells)27.3 μM
Anti-inflammatoryPro-inflammatory cytokinesNot specified

Comparison with Similar Compounds

Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

  • Structural Differences : Lin28-1632 replaces the thiophene-sulfonamide group with an acetamide substituent, reducing steric bulk and altering electronic properties.
  • Functional Activity : Lin28-1632 is a Lin28 protein inhibitor, applied topically at 80 µM in assays to modulate tissue regeneration .
  • Key Data: Property Lin28-1632 Target Compound Molecular Weight 308.34 g/mol (C15H16N4O) ~424.48 g/mol (estimated) Key Functional Group Acetamide Thiophene-sulfonamide Biological Target Lin28 protein inhibition Not yet reported (structural inference suggests kinase/GPCR targets)

(E)-4b: [3,5-Dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl-propenoic acid

  • Structural Differences: (E)-4b incorporates a propenoic acid group and a pyrazolyl ring instead of the thiophene-sulfonamide.
  • Physicochemical Properties :
    • Melting Point: 253–255°C (vs. target compound’s unreported mp) .
    • The carboxylic acid in (E)-4b increases polarity, likely reducing cell permeability compared to the sulfonamide in the target compound.
  • Synthetic Utility : (E)-4b’s synthesis emphasizes cyclization reactions, whereas the target compound’s synthesis likely involves sulfonamide coupling .

Sulfonamide Derivatives from Sulfamethoxazole

  • Example: N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (Compound 3)** Structural Differences: Compound 3 includes a thiadiazin-isoxazolyl framework, contrasting with the triazolo-pyridazine core of the target compound. Synthesis: Uses p-chlorophenylisocyanate, whereas the target compound likely employs sulfonic acid chlorides for sulfonamide formation .

2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid

  • Structural Similarities : Shares the triazolo-pyridazine core and ethyl group but substitutes the phenyl-thiophene with a sulfonyl-acetic acid.
  • Key Data: Property 2-({3-Ethyl...} sulfonyl)acetic acid Target Compound Molecular Formula C11H12N2O2S C17H16N6O2S2 (estimated) Molecular Weight 236.29 g/mol ~424.48 g/mol Purity 95% Not reported

The acetic acid group in this analog may limit blood-brain barrier penetration compared to the target compound’s lipophilic thiophene .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core followed by sulfonamide coupling. Key steps include:

  • Cyclocondensation : Use of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF .
  • Sulfonylation : Reaction of the triazolopyridazine intermediate with thiophene-2-sulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C .
  • Optimization : Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonylation). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl group δ 1.2–1.4 ppm; aromatic protons δ 7.1–8.3 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 440.0821) .
  • X-ray Crystallography : Determines bond angles, dihedral strains, and hydrogen-bonding networks in the triazolopyridazine core. Requires single crystals grown via slow evaporation in acetonitrile .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to improve target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions. Compare IC₅₀ values in enzyme inhibition assays .
  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to stabilize π-π stacking. Use molecular docking (AutoDock Vina) to predict binding poses .
  • Control Experiments : Synthesize analogs lacking the sulfonamide moiety to isolate its contribution to activity. Validate via SPR (surface plasmon resonance) binding kinetics .

Advanced: What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) with internal controls (e.g., known inhibitors) .
  • Orthogonal Validation : Confirm antiproliferative activity using both MTT and ATP-lite assays. Address false positives from thiophene redox activity .
  • Structural Analog Comparison : Cross-reference data with analogs like N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide to identify scaffold-specific trends .

Methodological: What purification techniques maximize yield and purity for this sulfonamide derivative?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with a gradient elution (hexane → ethyl acetate) to separate sulfonamide byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours. Yields 70–75% with >99% purity (HPLC, λ = 254 nm) .
  • HPLC Prep Scale : Employ a C18 column (5 µm, 250 × 21.2 mm) with acetonitrile/water (0.1% TFA) at 10 mL/min .

Advanced: How to assess metabolic stability and degradation pathways under physiological conditions?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .
  • Degradation Profiling : Identify metabolites using UPLC-QTOF (e.g., hydroxylation at the triazole ring, m/z +16). Compare with synthetic standards .
  • pH Stability Studies : Monitor degradation in buffers (pH 1–9) at 37°C. Use first-order kinetics to calculate half-lives .

Basic: What are the documented chemical reactivities of the triazolopyridazine core?

Methodological Answer:

  • Electrophilic Substitution : Bromination occurs at C-5 of the pyridazine ring using NBS (N-bromosuccinimide) in CCl₄ .
  • Nucleophilic Attack : The triazole N-2 reacts with Grignard reagents (e.g., MeMgBr) to form N-alkylated derivatives .
  • Oxidative Stability : The core resists oxidation by H₂O₂ (<10% degradation after 24 hours) but is sensitive to UV-induced radical cleavage .

Advanced: How to employ computational modeling to predict binding modes with targets?

Methodological Answer:

  • Molecular Docking : Use Glide (Schrödinger) with a flexible ligand and rigid receptor (e.g., COX-2 PDB: 5KIR). Score poses with Prime-MM/GBSA .
  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field. Analyze binding free energy (ΔG) via MM-PBSA .
  • Mutagenesis Validation : Clone and express target proteins with alanine substitutions at predicted interaction sites (e.g., Arg120Ala in kinase domains). Measure ΔIC₅₀ .

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